molecular formula C11H9F3N4 B12588964 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole CAS No. 633337-01-6

1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole

Cat. No.: B12588964
CAS No.: 633337-01-6
M. Wt: 254.21 g/mol
InChI Key: PRCPPOLTXUHDHV-UHFFFAOYSA-N
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Description

1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the imidazole ring through a diazenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 1-Methyl-2-{(4-(trifluoromethyl)phenyl)amino}-1H-imidazole.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

633337-01-6

Molecular Formula

C11H9F3N4

Molecular Weight

254.21 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-[4-(trifluoromethyl)phenyl]diazene

InChI

InChI=1S/C11H9F3N4/c1-18-7-6-15-10(18)17-16-9-4-2-8(3-5-9)11(12,13)14/h2-7H,1H3

InChI Key

PRCPPOLTXUHDHV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N=NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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